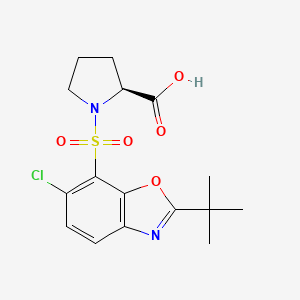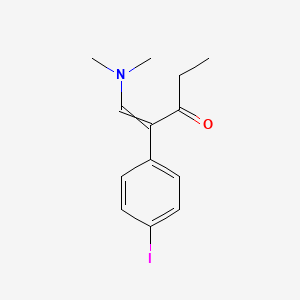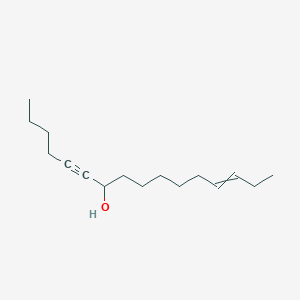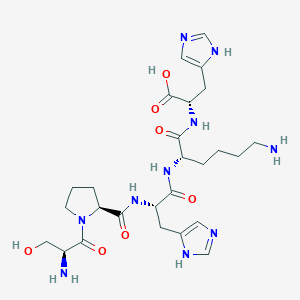
1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring substituted with tert-butyl, chlorine, and sulfonyl groups, along with an L-proline moiety. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
准备方法
The synthesis of 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline involves multiple steps, starting with the preparation of 2-tert-butyl-6-chlorobenzoxazole-7-sulfonyl chloride. This intermediate is then reacted with L-proline under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
化学反应分析
1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of sulfonyl groups to thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
科学研究应用
1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The benzoxazole ring provides structural stability and specificity, while the L-proline moiety enhances binding affinity and selectivity.
相似化合物的比较
Similar compounds to 1-(2-tert-Butyl-6-chloro-1,3-benzoxazole-7-sulfonyl)-L-proline include:
2-tert-Butyl-6-chlorobenzoxazole-7-sulfonyl chloride: An intermediate in the synthesis of the target compound.
Benzoxazole derivatives: Compounds with similar benzoxazole rings but different substituents, offering varied chemical and biological properties.
Proline derivatives: Compounds containing the L-proline moiety, used in peptide synthesis and as chiral catalysts.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and binding characteristics not found in other similar compounds.
属性
CAS 编号 |
914638-42-9 |
|---|---|
分子式 |
C16H19ClN2O5S |
分子量 |
386.9 g/mol |
IUPAC 名称 |
(2S)-1-[(2-tert-butyl-6-chloro-1,3-benzoxazol-7-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H19ClN2O5S/c1-16(2,3)15-18-10-7-6-9(17)13(12(10)24-15)25(22,23)19-8-4-5-11(19)14(20)21/h6-7,11H,4-5,8H2,1-3H3,(H,20,21)/t11-/m0/s1 |
InChI 键 |
BVDWCVAUHRQCJK-NSHDSACASA-N |
手性 SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCC[C@H]3C(=O)O |
规范 SMILES |
CC(C)(C)C1=NC2=C(O1)C(=C(C=C2)Cl)S(=O)(=O)N3CCCC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl [(2R)-1-nitropentan-2-yl]carbamate](/img/structure/B12611596.png)
![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)


![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)

![1-[1,2-Bis(2-chlorophenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B12611656.png)
![1-(1-Benzothiophen-3-yl)-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethan-1-one](/img/structure/B12611658.png)
![Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate](/img/structure/B12611664.png)
